molecular formula C18H25ClN2O2 B11378787 4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine

4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine

Cat. No.: B11378787
M. Wt: 336.9 g/mol
InChI Key: LEBVFTWGQBPCBB-UHFFFAOYSA-N
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Description

4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine is a complex organic compound that features a piperidine ring, a morpholine ring, and a 4-chlorobenzoyl group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the 4-Chlorobenzoyl Group: The 4-chlorobenzoyl group is introduced via acylation reactions using 4-chlorobenzoyl chloride and a suitable base.

    Attachment of the Morpholine Ring: The morpholine ring is attached through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the piperidine and morpholine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[1-(2-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine
  • 4-{2-[1-(4-Fluorobenzoyl)piperidin-2-yl]ethyl}morpholine
  • 4-{2-[1-(4-Methoxybenzoyl)piperidin-2-yl]ethyl}morpholine

Uniqueness

4-{2-[1-(4-Chlorobenzoyl)piperidin-2-yl]ethyl}morpholine is unique due to the presence of the 4-chlorobenzoyl group, which can significantly influence its chemical reactivity and biological activity. This structural feature may confer specific pharmacological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H25ClN2O2

Molecular Weight

336.9 g/mol

IUPAC Name

(4-chlorophenyl)-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H25ClN2O2/c19-16-6-4-15(5-7-16)18(22)21-9-2-1-3-17(21)8-10-20-11-13-23-14-12-20/h4-7,17H,1-3,8-14H2

InChI Key

LEBVFTWGQBPCBB-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)CCN2CCOCC2)C(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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